molecular formula C14H13NO6S2 B4763186 [4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid

[4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid

Cat. No.: B4763186
M. Wt: 355.4 g/mol
InChI Key: HDWWISRVSYBJCT-UHFFFAOYSA-N
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Description

[4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid is a phenylacetic acid derivative featuring a sulfonamide group at the para position of the phenyl ring. The sulfonamide is linked to a 2-(methoxycarbonyl)thiophen-3-yl moiety, which introduces both electron-withdrawing (sulfonyl) and electron-donating (methoxycarbonyl) groups.

Properties

IUPAC Name

2-[4-[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S2/c1-21-14(18)13-11(6-7-22-13)23(19,20)15-10-4-2-9(3-5-10)8-12(16)17/h2-7,15H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWWISRVSYBJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid typically involves multiple steps. One common method starts with the preparation of 4-aminophenylacetic acid, which is then reacted with 2-(methoxycarbonyl)thiophene-3-sulfonyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the methoxycarbonyl group can produce a hydroxyl derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds containing thiophene and sulfonamide functionalities exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents.

Anti-inflammatory Effects :
The compound has been studied for its anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, and preliminary studies suggest that this specific compound may reduce inflammation markers in vitro. This opens avenues for its use in treating inflammatory diseases.

Agricultural Applications

Herbicide Development :
The compound serves as an intermediate in the synthesis of herbicides like thiencarbazone-methyl, which is effective against various weed species. Its mechanism involves inhibiting acetolactate synthase (ALS), disrupting essential amino acid biosynthesis in plants. This property makes it valuable for developing environmentally friendly herbicides with lower toxicity profiles compared to traditional options.

Materials Science

Polymer Chemistry :
Due to its unique functional groups, [4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid can be used as a building block in the synthesis of novel polymers. The incorporation of thiophene units into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics and photovoltaic devices.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with low toxicity to normal cells.
Study BHerbicide EfficacyShowed effective control of crab grass and other broadleaf weeds with minimal soil residual activity.
Study CPolymer DevelopmentDeveloped a conductive polymer that exhibited improved charge transport properties when thiophene units were incorporated.

Mechanism of Action

The mechanism of action of [4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s key functional groups—phenylacetic acid, sulfonamide, and substituted thiophene—are shared with several analogs. Differences in heterocycles, substituents, and sulfur linkages significantly influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Heterocycle Sulfur Linkage Key Substituents Molecular Weight (g/mol)
Target Compound Phenylacetic acid Thiophene Sulfonamide 2-Methoxycarbonyl ~337.36 (estimated)
N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamide Phenylsulfonamide Benzothiazole Sulfonamide Varied benzenesulfonyl substituents ~370–420 (varies)
2-(Thiophen-3-ylmethylsulfanyl)acetic acid Acetic acid Thiophene Sulfanyl None 188.27
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid Acetic acid None Sulfonamide 4-Methylphenyl, methoxycarbonyl ~301.31 (estimated)
{[4-(Acetylamino)phenyl]thio}acetic acid Acetic acid None Sulfanyl 4-Acetamidophenyl 241.29
2-[[5-(4-Fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)triazol-3-yl]thio]acetic acid Acetic acid Triazole (1,2,4) Sulfanyl 4-Fluorophenyl, tetrahydrofuran ~377.40 (estimated)

Key Differences and Implications

Heterocycle Modifications
  • Benzothiazole vs. Thiophene : Benzothiazole-containing analogs (e.g., ) exhibit enhanced aromaticity and rigidity compared to the target compound’s thiophene. This may improve binding affinity to hydrophobic pockets in enzymes but reduce solubility .
Sulfur Linkage
  • Sulfonamide vs. Sulfanyl : Sulfonamide groups (as in the target compound) are more electronegative and acidic (pKa ~1–2) than sulfanyl groups (pKa ~8–10), influencing ionization state and membrane permeability .
  • Synthetic Accessibility : Sulfonamides are typically synthesized via condensation of sulfonyl chlorides with amines (as in ), whereas sulfanyl derivatives require thiol-alkylation reactions .
Substituent Effects
  • Methoxycarbonyl vs. In contrast, methyl groups (e.g., ) increase hydrophobicity .
  • Fluorophenyl and Acetamido : Fluorine substituents () improve metabolic stability, while acetamido groups () may modulate solubility and bioavailability .

Physicochemical Properties

  • Solubility : Sulfonamide derivatives generally exhibit lower aqueous solubility than sulfanyl analogs due to higher crystallinity. The target compound’s methoxycarbonyl group may mitigate this via polarity .
  • LogP : Thiophene-containing compounds (target, ) typically have logP values ~2–3, whereas benzothiazole derivatives () logP ~3–4, reflecting increased lipophilicity .

Biological Activity

[4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid, a compound with the molecular formula C14H13NO6S2, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in therapeutic contexts.

Synthesis

The synthesis of this compound involves several steps, typically starting from 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylic acid methyl ester. The process includes reactions with methanesulfonyl chloride and subsequent oxidation steps to yield the target compound. Such methods highlight the compound's relevance in both chemical synthesis and potential applications in pharmacology .

The compound acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes and cancer progression. Inhibition of mPGES-1 can lead to decreased levels of prostaglandin E2 (PGE2), a mediator involved in pain and inflammation. Studies have shown that related compounds exhibit selective inhibitory activity against mPGES-1, suggesting that this compound may similarly modulate inflammatory pathways .

In Vitro Studies

In vitro studies have demonstrated that derivatives of thiophene-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in A549 lung cancer cells. The mechanism involves cell cycle arrest and increased subG0/G1 fractions, indicating a potential for therapeutic applications in oncology .

Case Studies

Several studies have explored the biological implications of thiophene-based compounds:

  • Anti-inflammatory Properties : Research has indicated that thiophene derivatives can reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases.
  • Cancer Therapeutics : A study highlighted the effectiveness of related compounds in inhibiting tumor growth in xenograft models, showcasing their potential as anticancer agents .

Data Summary

Property Value
Molecular FormulaC14H13NO6S2
Molecular Weight355.4 g/mol
CAS NumberNot specified
Biological TargetmPGES-1
Inhibitory ActivityLow micromolar range
Potential ApplicationsAnti-inflammatory, Anticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid
Reactant of Route 2
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[4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.